molecular formula C7H5ClN2O2 B3121058 5-chloro-2-methyl-7H-isoxazolo[2,3-a]pyrimidin-7-one CAS No. 278614-92-9

5-chloro-2-methyl-7H-isoxazolo[2,3-a]pyrimidin-7-one

Cat. No.: B3121058
CAS No.: 278614-92-9
M. Wt: 184.58 g/mol
InChI Key: XNAWHAKTUSSDKH-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-7H-isoxazolo[2,3-a]pyrimidin-7-one (CAS 278614-92-9) is a heterocyclic building block with a molecular formula of C7H5ClN2O2 and a molecular weight of 184.58 g/mol . This compound is provided as a high-purity material for research and development purposes only. It is strictly intended for laboratory use and is not approved for human or veterinary diagnostic or therapeutic applications, or for personal use. Compounds based on the isoxazolopyrimidine scaffold are of significant interest in medicinal chemistry due to their structural similarity to purine bases, which are fundamental components of nucleic acids . This analogy makes them valuable precursors in the synthesis of novel molecules for probing biological systems. Research into structurally related oxazolo[5,4-d]pyrimidine systems has revealed a range of potential pharmacological activities, including serving as adenosine receptor antagonists, inhibitors of tyrosine kinase, and demonstrating immunomodulatory, antiviral, and antitumor properties in preliminary in vitro studies . As such, 5-chloro-2-methyl-7H-isoxazolo[2,3-a]pyrimidin-7-one serves as a key synthetic intermediate for researchers designing and developing new bioactive agents, particularly in the fields of immunology, oncology, and antiviral drug discovery.

Properties

IUPAC Name

5-chloro-2-methyl-[1,2]oxazolo[2,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2/c1-4-2-6-9-5(8)3-7(11)10(6)12-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNAWHAKTUSSDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CC(=O)N2O1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801219945
Record name 5-Chloro-2-methyl-7H-isoxazolo[2,3-a]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801219945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

278614-92-9
Record name 5-Chloro-2-methyl-7H-isoxazolo[2,3-a]pyrimidin-7-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=278614-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-methyl-7H-isoxazolo[2,3-a]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801219945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methyl-7H-isoxazolo[2,3-a]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-4-chloro-6-methylpyrimidine with hydroxylamine-O-sulfonic acid, followed by cyclization to form the isoxazole ring . The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methyl-7H-isoxazolo[2,3-a]pyrimidin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

5-chloro-2-methyl-7H-isoxazolo[2,3-a]pyrimidin-7-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-methyl-7H-isoxazolo[2,3-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s core consists of an isoxazolo[2,3-a]pyrimidin-7-one system, distinguishing it from other fused pyrimidinones. Key structural comparisons include:

  • Heterocyclic Fused Rings: Isoxazolo vs. Triazolo/Thiazolo: Unlike triazolo[1,5-a]pyrimidin-7-ones (e.g., 5-chloro-3-β-D-ribofuranosyl-s-triazolo[1,5-a]pyrimidin-7-one ), which contain three nitrogen atoms in the fused ring, the isoxazolo ring incorporates one oxygen and one nitrogen atom. Thiazolo Derivatives: Thiazolo[4,5-d]pyrimidin-7-ones (e.g., compounds in ) feature sulfur instead of oxygen, enhancing lipophilicity and altering reactivity .
  • Comparatively, 5-methyl-2-phenyl-3-phenylazoisoxazolo[2,3-a]pyrimidin-7-one () has bulkier phenyl and azo substituents, reducing solubility but increasing conjugation .

Spectroscopic Data

Key spectral distinctions include:

  • IR Spectroscopy :
    • The conjugated carbonyl (C=O) in isoxazolo derivatives absorbs near 1660 cm⁻¹ (e.g., compound 3 in ) , whereas triazolo analogs (e.g., ) show C=O stretches at 1680 cm⁻¹ , likely due to increased electron withdrawal .
  • NMR Spectroscopy :
    • Pyrimidine protons in isoxazolo systems resonate downfield (~δ 6.5–7.5 ppm), whereas triazolo derivatives (e.g., ) exhibit pyrimidine-H signals near δ 6.16 ppm .

Reactivity and Functionalization

  • Chloro Substitution: The 5-chloro group undergoes nucleophilic displacement, analogous to 5-chloro-triazolo derivatives, which form 5-mercapto or 5-amino derivatives .
  • Methyl Stability : The 2-methyl group in the target compound contrasts with 2-phenyl groups (), which may participate in π-π interactions but reduce reactivity .

Data Table: Comparative Analysis of Key Analogs

Compound Name Core Structure Substituents Synthesis Method Key Spectral Data (IR C=O) Reactivity Highlights
5-Chloro-2-methyl-7H-isoxazolo[2,3-a]pyrimidin-7-one Isoxazolo[2,3-a]pyrimidin-7-one 5-Cl, 2-Me Thermal cyclization ~1660 cm⁻¹ Nucleophilic substitution at C5
5-Methyl-2-phenyl-3-phenylazoisoxazolo[2,3-a]pyrimidin-7-one Isoxazolo[2,3-a]pyrimidin-7-one 5-Me, 2-Ph, 3-Ph-azo Thermal cyclization of β-ketoester 1660 cm⁻¹ Azo group reduction
5-Chloro-3-β-D-ribofuranosyl-s-triazolo[1,5-a]pyrimidin-7-one Triazolo[1,5-a]pyrimidin-7-one 5-Cl, 3-ribofuranosyl Glycosylation of silylated precursor N/A Nucleophilic substitution, glycosylation
Chromenopyrido[3,2-e]isothiazolo[2,3-a]pyrimidine Isothiazolo[2,3-a]pyrimidine Variable (aldehyde-derived) Three-component reaction in PEG 400 ~1680 cm⁻¹ Green synthesis, high functionalization

Research Findings and Implications

  • Structural Impact on Reactivity : The isoxazolo ring’s oxygen atom enhances polarity compared to nitrogen-rich triazolo systems, influencing solubility and interaction with biological targets.
  • Synthetic Efficiency : Traditional methods (e.g., thermal cyclization ) offer moderate yields, while green approaches (e.g., PEG 400-based synthesis ) prioritize sustainability but are unexplored for isoxazolo derivatives.
  • Functionalization Potential: The 5-chloro substituent’s versatility in nucleophilic reactions positions the compound as a scaffold for derivatization, contrasting with methyl or phenyl analogs that prioritize stability over reactivity.

Biological Activity

5-chloro-2-methyl-7H-isoxazolo[2,3-a]pyrimidin-7-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological mechanisms, and activity against various biological targets.

The compound is synthesized through the cyclization of appropriate precursors, notably involving 2-amino-4-chloro-6-methylpyrimidine and hydroxylamine-O-sulfonic acid. This process results in the formation of the isoxazole ring, which is critical for its biological activity. The molecular formula is C7H5ClN2O2C_7H_5ClN_2O_2, with a molecular weight of 184.58 g/mol .

Antimicrobial Properties

Research indicates that 5-chloro-2-methyl-7H-isoxazolo[2,3-a]pyrimidin-7-one exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a mechanism involving inhibition of bacterial cell wall synthesis or disruption of metabolic pathways.

Anticancer Activity

The compound has shown promising anticancer properties, particularly in inhibiting the proliferation of cancer cells. Studies have indicated that it may act by inducing apoptosis in cancerous cells and inhibiting key enzymes involved in tumor growth. For instance, it has been evaluated against several cancer cell lines, including breast and lung cancer cells, showing IC50 values that indicate significant potency .

The mechanism of action involves interaction with specific molecular targets within the cell. It is believed to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis, thereby affecting cellular proliferation and survival .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
5-bromo-2-methyl-7H-isoxazolo[2,3-a]pyrimidin-7-oneSimilar structure with bromine substitutionVaries in reactivity and potentially different biological activity
5-chloro-2-ethyl-7H-isoxazolo[2,3-a]pyrimidin-7-oneEthyl group instead of methylMay influence solubility and interaction with biological targets

The presence of the chlorine atom in 5-chloro-2-methyl-7H-isoxazolo[2,3-a]pyrimidin-7-one enhances its reactivity compared to other derivatives, making it a valuable intermediate in synthetic chemistry and a candidate for further drug development .

Case Studies

  • Inhibition of Cancer Cell Lines : A study conducted on various cancer cell lines revealed that treatment with 5-chloro-2-methyl-7H-isoxazolo[2,3-a]pyrimidin-7-one led to a significant reduction in cell viability compared to untreated controls. The compound demonstrated an IC50 value of approximately 15 µM in breast cancer cells .
  • Antimicrobial Efficacy : In another study focusing on bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL, indicating strong antimicrobial properties.

Q & A

Q. What are the optimal green synthesis methods for 5-chloro-2-methyl-7H-isoxazolo[2,3-a]pyrimidin-7-one derivatives?

A catalyst-free, one-pot three-component reaction using PEG 400 as a green solvent has been optimized for synthesizing structurally related heterocycles. This method offers high yields (85–95%), short reaction times (30–60 min), and avoids column chromatography. Key reactants include aromatic aldehydes and amino-substituted pyrimidinones, with structural confirmation via NMR, IR, and mass spectrometry .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

A combination of NMR (¹H and ¹³C), IR, and elemental analysis is critical. For example:

  • IR : Conjugated ester C=O stretching at ~1660 cm⁻¹ confirms tautomeric forms (e.g., keto-enol equilibrium) .
  • NMR : Distinct signals for aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.1–2.5 ppm) help assign substitution patterns .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate molecular weight and functional groups .

Q. What solvent systems are effective for cyclization reactions involving this compound?

Thermal cyclization in aprotic solvents (e.g., DMF or toluene) at 80–100°C efficiently converts intermediates like ethyl β-(isoxazolyl)aminocrotonate derivatives into fused isoxazolopyrimidinones. Reaction progress is monitored via TLC, with yields exceeding 75% .

Advanced Research Questions

Q. How do reaction conditions influence glycosylation outcomes at specific sites on the pyrimidinone core?

Direct glycosylation using 2,3,5-tri-O-acetyl-D-ribofuranosyl bromide in acetonitrile at room temperature selectively targets the N3 position of the pyrimidinone ring. Anomeric configuration (β/α) is confirmed via pmr spectral shifts (e.g., H-2 chemical shifts at δ 5.8–6.1 ppm) and cyclinucleotide formation . Competing pathways (e.g., ring-opening or rearrangement) are minimized by controlling silylation and nucleophile reactivity .

Q. What strategies resolve contradictions in regioselectivity during functionalization?

  • Substituent effects : Electron-withdrawing groups (e.g., Cl at C5) direct glycosylation to N3, while bulky groups favor N1.
  • Protecting groups : Trimethylsilyl (TMS) protection of reactive NH sites prevents unwanted side reactions .
  • Reagent choice : Hydrazine induces ring-opening to pyrazolinone derivatives, whereas ammonia leads to cyanamido-pyrimidines .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic attack sites. For example:

  • Electrophilicity : The C5-Cl group increases electrophilicity at C7, facilitating nucleophilic substitutions .
  • Docking studies : Thiazolo-pyrimidine derivatives (e.g., 5-{[(2-chlorophenyl)methyl]sulfanyl} analogs) show potential for kinase inhibition via π-π stacking and hydrogen bonding .

Methodological Considerations

Q. How to analyze byproducts from aminolysis or glycosylation reactions?

  • Chromatography : HPLC with UV detection (λ = 254 nm) separates byproducts like ring-opened cyanamido-pyrimidines .
  • X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., glycosylation at N3 vs. N1) .
  • Tandem MS/MS : Identifies rearrangement products (e.g., hydrazine-mediated pyrazolinone formation) .

Q. What protocols optimize yield in multi-step syntheses of functionalized derivatives?

  • Stepwise protection : TMS groups shield NH sites during glycosylation (yield: 80–90%) .
  • Microwave-assisted synthesis : Reduces reaction time for cyclization steps from hours to minutes .
  • Solvent screening : PEG 400 enhances solubility of polar intermediates, reducing side-product formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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